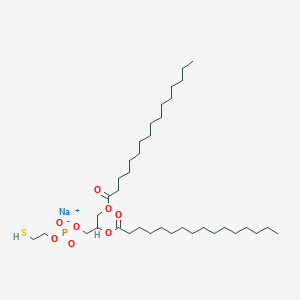

![molecular formula C9H13N2Na2O10P B13387377 Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13387377.png)

Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is essential in various biological processes and has significant applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Uridine monophosphate is synthesized from orotidine 5’-monophosphate through a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is highly efficient, increasing the reaction rate by 10^17-fold compared to the uncatalyzed reaction .

Industrial Production Methods

Industrial production of uridine monophosphate involves the fermentation of specific strains of microorganisms, such as Saccharomyces cerevisiae. The fermentation process is optimized to maximize the yield of uridine monophosphate, followed by purification steps to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Uridine monophosphate undergoes various chemical reactions, including:

Phosphorylation: Addition of phosphate groups.

Hydrolysis: Breaking down into uridine and phosphate.

Glycosylation: Attachment of sugar moieties.

Common Reagents and Conditions

Phosphorylation: Typically involves ATP and kinase enzymes.

Hydrolysis: Requires water and specific hydrolase enzymes.

Glycosylation: Utilizes glycosyltransferase enzymes and sugar donors.

Major Products

Phosphorylation: Produces uridine diphosphate and uridine triphosphate.

Hydrolysis: Yields uridine and inorganic phosphate.

Glycosylation: Forms glycosylated uridine derivatives.

Aplicaciones Científicas De Investigación

Uridine monophosphate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of nucleotides and nucleic acids.

Biology: Plays a role in RNA synthesis and cellular metabolism.

Medicine: Investigated for its potential in enhancing cognitive function and treating metabolic disorders.

Industry: Utilized in the production of RNA-based products and as a nutritional supplement.

Mecanismo De Acción

Uridine monophosphate exerts its effects by participating in the synthesis of RNA. It serves as a substrate for RNA polymerase, which catalyzes the formation of RNA strands. Additionally, uridine monophosphate is involved in the regulation of various metabolic pathways, including the synthesis of pyrimidine nucleotides .

Comparación Con Compuestos Similares

Similar Compounds

- Cytidine monophosphate

- Adenosine monophosphate

- Guanosine monophosphate

Uniqueness

Uridine monophosphate is unique due to its specific role in RNA synthesis and its involvement in cognitive function enhancement. Unlike other nucleotides, uridine monophosphate has been shown to improve cognitive performance in animal studies .

Propiedades

Fórmula molecular |

C9H13N2Na2O10P |

|---|---|

Peso molecular |

386.16 g/mol |

Nombre IUPAC |

disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C9H13N2O9P.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2 |

Clave InChI |

DXOORDQZBSXBBP-UHFFFAOYSA-L |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)

![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)

![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)

![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)

![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)

![tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate](/img/structure/B13387333.png)